2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol
Description
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is an organic compound that features both amine and nitro functional groups
Properties
CAS No. |
918900-39-7 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[[2-hydroxyethyl(methyl)amino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C10H14N2O4/c1-11(4-5-13)7-8-6-9(12(15)16)2-3-10(8)14/h2-3,6,13-14H,4-5,7H2,1H3 |
InChI Key |
IMPCKQXUJUWTNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol typically involves the reaction of 4-nitrophenol with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-aminophenol.
Scientific Research Applications
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: Similar in structure but with an amino group instead of a hydroxyethyl group.
2-[(2-Hydroxyethyl)(methyl)amino]acetonitrile: Similar in having a hydroxyethyl and methylamino group but with a nitrile group instead of a nitrophenol structure.
Uniqueness
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and an amine group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol, often referred to as a derivative of aminophenol, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a nitrophenol moiety and a hydroxyethylmethylamino group. Understanding its biological activity is crucial for its application in pharmaceuticals, particularly in cancer treatment and as an antioxidant.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity
-
Anticancer Properties
- Research indicates that derivatives of aminophenols, including this compound, may possess anticancer properties. p-MAP has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including MCF-7 and HepG2 . This suggests that similar mechanisms may be applicable to our compound of interest.
-
Genotoxicity and Safety Profile
- The safety profile of this compound has been assessed through various toxicity studies. A study involving Fischer 344 rats indicated that high doses (1000 mg/kg bw/day) resulted in significant adverse effects, including behavioral changes and alterations in blood parameters . However, lower doses did not exhibit toxicity, indicating a no observed adverse effect level (NOAEL) at 316 mg/kg bw/day.
Table 1: Summary of Biological Activities
The biological activities of this compound are hypothesized to involve several mechanisms:
- Free Radical Scavenging : The presence of the nitrophenol group may facilitate electron donation, thereby neutralizing free radicals.
- Cell Growth Inhibition : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and apoptosis.
- Clastogenic Potential : The compound's structure suggests it may form reactive intermediates capable of interacting with DNA, leading to chromosomal aberrations under certain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
